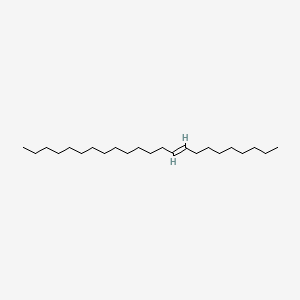

9-Tricosene

Descripción

Propiedades

IUPAC Name |

(E)-tricos-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3/b19-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOWHGRNPLFNDJ-HTXNQAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6035734 | |

| Record name | (E)-9-Tricosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35857-62-6, 52078-48-5 | |

| Record name | (E)-9-Tricosene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35857-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Tricosene, (9E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035857626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Tricosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052078485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-9-Tricosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6035734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Tricosene, (9E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-TRICOSENE, (9E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T192MHP98E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-9-Tricosene: A Comprehensive Technical Guide to its Role as an Insect Semiochemical

(Z)-9-Tricosene, a long-chain monounsaturated hydrocarbon, serves as a crucial semiochemical in the chemical communication systems of numerous insect species. Primarily recognized as the principal sex pheromone of the female housefly, Musca domestica, its functions extend to mediating aggregation, courtship, and other vital behaviors in various insects, including the fruit fly, Drosophila melanogaster, and the honey bee, Apis mellifera. This technical guide provides an in-depth analysis of the biosynthesis, perception, and behavioral effects of (Z)-9-tricosene, supplemented with detailed experimental protocols and quantitative data for researchers, scientists, and professionals in drug development and pest management.

Natural Occurrence and Quantitative Data

(Z)-9-Tricosene is a significant component of the cuticular hydrocarbons (CHCs) that coat the exoskeleton of many insects. The quantity of this semiochemical can vary considerably depending on the species, sex, age, and even the environmental conditions of the insect population.[1]

| Insect Species | Common Name | Sex | Age | Amount (ng/insect) | % of Total CHCs | Reference(s) |

| Musca domestica | Housefly | Female | 3 days | ≤218 (most wild populations) | ≤1.6% | [1][2] |

| Musca domestica | Housefly | Female | 3 days | 559 - 1,113 (some wild strains) | 3.2% - 5.0% | [1][2] |

| Musca domestica | Housefly | Female | 3-8 days | Levels tend to increase with age | - | [1][2] |

| Musca domestica | Housefly | Female | Laboratory Strain | 751 | 3.0% | [2] |

| Pholcus beijingensis | Pholcid Spider | Male | Adult | Varies, calculated via regression | - | [3] |

Note: While (Z)-9-tricosene is a known semiochemical in Drosophila melanogaster and Apis mellifera, extensive quantitative data on the absolute amount per insect is less documented compared to Musca domestica.[1]

Biosynthesis of (Z)-9-Tricosene

The biosynthesis of (Z)-9-tricosene has been extensively studied in the housefly, Musca domestica. The process originates from common fatty acid precursors and involves a series of enzymatic reactions primarily occurring in the epidermal cells.[1] The key steps in the biosynthetic pathway are elongation, reduction, and decarboxylation.[1][4]

The pathway begins with either oleoyl-CoA or nervonic acid.[1][4] In the case of nervonic acid, it is first converted to its acyl-CoA derivative. This is followed by a reduction to an aldehyde, (Z)-15-tetracosenal. The final step is a decarboxylation reaction, mediated by a cytochrome P450 enzyme with the requirement of oxygen and NADPH, which yields (Z)-9-tricosene.[4]

Perception and Neural Signaling

Insects detect semiochemicals like (Z)-9-tricosene through their olfactory system, which involves specialized sensory neurons housed in olfactory sensilla, predominantly located on the antennae.[1] The binding of a pheromone molecule to a receptor initiates a signal transduction cascade that converts the chemical signal into an electrical signal for processing by the brain.[1]

In Drosophila melanogaster, the olfactory receptor Or7a, expressed in ab4a neurons within large basiconic sensilla on the antenna, is responsible for detecting (Z)-9-tricosene.[5] This receptor forms a heteromeric complex with the highly conserved co-receptor Orco, creating a ligand-gated ion channel.[5] The binding of (Z)-9-tricosene to Or7a is thought to induce a conformational change, opening the ion channel and allowing an influx of cations, which leads to the depolarization of the olfactory sensory neuron and the generation of action potentials.[5]

Behavioral and Physiological Effects

(Z)-9-Tricosene elicits a range of behavioral responses in different insect species, highlighting its versatility as a semiochemical.

-

Musca domestica (Housefly): It is the primary sex pheromone produced by females to attract males for mating.[4] It acts as a short-range attractant and a behavioral stimulant, increasing male activity, orientation towards the source, and inducing mating strikes.[6][7]

-

Drosophila melanogaster (Fruit Fly): In this species, (Z)-9-tricosene functions as a male-deposited aggregation pheromone and an oviposition guide for females.[5] It is detected by the Or7a receptor.[5][8]

-

Apis mellifera (Honey Bee): (Z)-9-Tricosene is one of the communication pheromones released during the waggle dance, a complex behavior used to inform nestmates about the location of food sources.[4][9] Injection of (Z)-9-tricosene into a hive has been shown to induce foraging behavior.[9]

-

Pholcus beijingensis (Pholcid Spider): Interestingly, this male-specific compound acts as an aphrodisiac, increasing the likelihood of a female mating.[3]

Experimental Protocols

A variety of experimental techniques are employed to study the role of (Z)-9-tricosene in insects.

Chemical Analysis: Extraction and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for the identification and quantification of (Z)-9-tricosene.[10]

Protocol 1: Solvent Extraction of Cuticular Hydrocarbons

This method is suitable for analyzing the overall CHC profile of an insect.

-

Materials: Glass vials, hexane (or dichloromethane), dissecting tools (if targeting specific glands), microsyringe, GC-MS system.

-

Procedure:

-

Anesthetize the insect by chilling.

-

Submerge the whole insect in a glass vial containing a known volume of hexane for a specific duration (e.g., 5-10 minutes) to extract the CHCs.

-

Carefully remove the insect from the vial.

-

The solvent containing the extracted CHCs can be concentrated under a gentle stream of nitrogen if necessary.

-

Inject a known volume of the extract into the GC-MS for analysis.

-

Quantification is achieved by comparing the peak area of (Z)-9-tricosene to that of a known amount of an internal standard added to the sample.[1]

-

Protocol 2: Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique ideal for sampling volatile or semi-volatile compounds from the headspace of an insect.[10]

-

Materials: SPME fiber assembly (e.g., DVB/CAR/PDMS), headspace vials, heating block, GC-MS system.

-

Procedure:

-

Place the live insect(s) in a headspace vial and seal it.

-

Gently heat the vial (e.g., to 60°C) to encourage the release of volatile CHCs.[10]

-

Expose the SPME fiber to the headspace for a predetermined time to allow for the adsorption of the compounds.

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption and analysis.[10]

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Male-specific (Z)-9-tricosene stimulates female mating behaviour in the spider Pholcus beijingensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biosynthesis of (Z)-9-Tricosene in Musca domestica

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Tricosene, also known as muscalure, is the primary sex pheromone produced by female houseflies (Musca domestica) to attract males and stimulate mating behavior.[1][2] Its biosynthesis is a specialized metabolic process occurring predominantly in the epidermal cells, particularly in the abdomen.[1] Understanding this pathway is crucial for developing novel pest control strategies that disrupt chemical communication. This guide provides a detailed overview of the biosynthetic pathway, its regulation, quantitative data, and key experimental protocols.

The Core Biosynthesis Pathway

The biosynthesis of (Z)-9-tricosene is a multi-step enzymatic process that converts common fatty acids into a specific C23 mono-unsaturated hydrocarbon. The pathway begins with the C18:1 fatty acid, oleic acid, and proceeds through chain elongation, reductive modification, and a final oxidative decarboxylation step.

The key enzymatic steps are as follows:

-

Activation and Desaturation: The pathway initiates with oleoyl-CoA, which is the activated form of the common C18 monounsaturated fatty acid, oleic acid. While oleic acid is a primary precursor, the process can technically begin with stearoyl-CoA (C18:0) which is converted to oleoyl-CoA by a Δ9-desaturase.[3]

-

Fatty Acyl-CoA Elongation: Oleoyl-CoA (C18:1-CoA) undergoes a series of chain elongation cycles. A fatty acyl-CoA elongase system, located in the microsomes, sequentially adds two-carbon units from malonyl-CoA to the growing fatty acid chain.[4][5] This process continues until a C24 very-long-chain fatty acid (VLCFA), specifically (Z)-15-tetracosenoyl-CoA (C24:1-CoA), is formed.[5][6]

-

Reduction to Aldehyde: The C24:1 acyl-CoA is then reduced to its corresponding aldehyde, (Z)-15-tetracosenal. This reduction step requires NADPH as a cofactor.[6][7]

-

Oxidative Decarboxylation: In the final and most unique step, the (Z)-15-tetracosenal is converted to (Z)-9-tricosene (C23:1).[6] This reaction is an oxidative decarboxylation catalyzed by a cytochrome P450 monooxygenase, which removes the aldehyde carbon as carbon dioxide (CO2), not carbon monoxide (CO) as seen in some other organisms.[6][8] The reaction is dependent on both NADPH and molecular oxygen (O2).[1][7]

Regulation of Biosynthesis

Pheromone production in Musca domestica is not constitutive but is tightly regulated by hormones, primarily the ecdysteroid 20-hydroxyecdysone (20-HE).

-

Hormonal Control: The production of (Z)-9-tricosene is induced in female houseflies as they become reproductively mature, a process regulated by ovarian-produced ecdysteroids.[4] The key signaling molecule is 20-HE.[4][9]

-

Mechanism of Action: 20-HE's primary influence is on the fatty acyl-CoA elongation system.[4] In immature (previtellogenic) females, the elongation system predominantly produces longer-chain fatty acids, leading to the synthesis of C27 and longer alkenes.[4][5] Upon maturation, 20-HE signaling causes a shift in the chain length specificity of the elongation enzymes, specifically the condensation step, to favor the production of C24 acyl-CoAs.[4] This shift is critical for redirecting the pathway towards the synthesis of the C23 pheromone, (Z)-9-tricosene.[4][5] The final conversion of the acyl-CoA to hydrocarbon does not appear to have a strong chain-length specificity that would otherwise regulate the process.[4]

-

Signaling Cascade: The hormonal signal of 20-HE is transduced through a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).[10] In insects, this receptor complex binds to ecdysone response elements (EcREs) in the promoter regions of target genes, controlling their transcription. While the specific transcription factors downstream of EcR/USP that directly regulate the housefly elongase genes are not fully elucidated, this pathway is the established mechanism for ecdysone action.[2][10]

Quantitative Data

Specific enzyme kinetic parameters (Km, Vmax) for the core enzymes in the (Z)-9-tricosene biosynthesis pathway are not extensively reported in the literature. However, related quantitative data for associated enzymes and components are available.

| Parameter | Enzyme / Component | Value | Organism / Conditions | Citation |

| Dissociation Constant (Kd) | NADPH-Ferrihemoprotein Reductase | 0.31 µM for NADPH | Musca domestica (recombinant) | [11] |

| Dissociation Constant (Kd) | NADPH-Ferrihemoprotein Reductase | 3.3 µM for NADP+ | Musca domestica (recombinant) | [11] |

| Relative Fatty Acid Content | Oleic Acid (C18:1) | 27.93 ± 0.31% (of total FAs) | Musca domestica larvae (reared on rice hulls) | [12] |

| Relative Fatty Acid Content | Palmitic Acid (C16:0) | 30.99 ± 0.48% (of total FAs) | Musca domestica larvae (reared on grain) | [12] |

| P450 Activity | Cytochrome P450 Monooxygenases | 1.53-1.57x higher in females vs. males | Musca domestica adults | [3][13] |

Experimental Protocols

The study of 9-tricosene biosynthesis relies on several key biochemical and analytical techniques.

Protocol: Microsome Preparation from Musca domestica Abdomens

This protocol is adapted from methods designed to isolate the microsomal fraction, which is rich in the enzymes required for the later stages of pheromone biosynthesis.[8][14]

-

Tissue Collection: Collect abdomens from 3-4 day old female houseflies (anesthetized by chilling) and place them in ice-cold homogenization buffer.

-

Buffer Composition: Prepare a phosphate buffer (0.1 M, pH 7.4) fortified with cryoprotectants and inhibitors: 20% glycerol, 1 mM dithiothreitol (DTT), 1 mM ethylenediaminetetraacetic acid (EDTA), and 1 mM phenylmethylsulfonyl fluoride (PMSF).[8]

-

Homogenization: Homogenize the abdomens on ice using a Dounce or Potter-Elvehjem homogenizer with 10-15 gentle strokes.

-

Initial Centrifugation: Transfer the homogenate to a centrifuge tube and spin at 10,000 x g for 15 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Supernatant Collection: Carefully collect the supernatant (the post-mitochondrial fraction, or S9 fraction), which contains the microsomes and cytosol.

-

Ultracentrifugation: Transfer the S9 fraction to an ultracentrifuge tube and spin at 100,000 x g for 60-90 minutes at 4°C. The resulting pellet is the microsomal fraction.

-

Washing and Storage: Discard the supernatant (cytosolic fraction). Gently resuspend the microsomal pellet in a storage buffer (similar to homogenization buffer, often with a higher glycerol concentration). Aliquot and flash-freeze in liquid nitrogen. Store at -80°C.[8] Protein concentration should be determined using a method like the Bradford assay.[6]

Protocol: Enzyme Activity Assay (In Vitro Biosynthesis)

This generalized protocol describes how to test the biosynthetic activity of the prepared microsomes using radiolabeled precursors.

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Initiation: Start the reaction by adding the radiolabeled substrate.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30-37°C) for a set time (e.g., 20-60 minutes). The reaction should be linear with respect to time and protein concentration.

-

Termination: Stop the reaction by adding a solvent suitable for extraction, such as a mixture of chloroform:methanol or hexane.

-

Extraction: Vortex the mixture thoroughly and centrifuge to separate the phases. The hydrocarbon products like (Z)-9-tricosene will partition into the non-polar organic phase.

-

Analysis: Analyze the organic phase.

-

For Elongase Assay: The elongated fatty acyl-CoAs can be hydrolyzed, methylated, and analyzed by radio-GC.

-

For Decarboxylase Assay: The hydrocarbon product can be quantified by liquid scintillation counting or separated and identified using radio-GC or radio-HPLC.[6]

-

Protocol: Cuticular Hydrocarbon (CHC) Extraction and Analysis

This protocol outlines the standard method for analyzing the final pheromone product from the cuticle of the fly.[4][16]

-

Extraction: Submerge whole flies (or specific body parts) in a glass vial containing a non-polar solvent like hexane for 5-10 minutes.[16] This dissolves the cuticular lipids without killing the insect, if desired. An internal standard (e.g., n-eicosane) of a known concentration should be added to the solvent for quantification.

-

Purification (Optional): The hexane extract can be passed through a small column of silica gel or Florisil to remove more polar lipids, concentrating the hydrocarbon fraction.[4]

-

Concentration: Reduce the volume of the hexane extract under a gentle stream of nitrogen gas to a final volume of approximately 20-50 µL.

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the concentrated extract into a gas chromatograph (GC) equipped with a mass spectrometer (MS).

-

Column: Use a non-polar capillary column (e.g., DB-5).[4]

-

Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a high temperature (e.g., 320°C) at a rate of 5-10°C/min to separate the different hydrocarbons by their boiling points.[4]

-

Detection: The MS detector will fragment the eluting compounds. (Z)-9-tricosene can be identified by its characteristic retention time and mass spectrum compared to an authentic standard.[11] Quantification is achieved by comparing the peak area of the pheromone to the peak area of the internal standard.

-

Conclusion and Future Directions

The biosynthetic pathway of (Z)-9-tricosene in Musca domestica is a well-defined process involving fatty acid elongation and a unique cytochrome P450-mediated oxidative decarboxylation. Its regulation by 20-hydroxyecdysone, which controls the chain-length specificity of the elongation machinery, highlights a key control point. While the overall pathway is understood, significant opportunities for research remain. The specific genes encoding the elongase, reductase, and the terminal P450 enzyme have yet to be definitively identified and characterized. Future work using modern molecular techniques, such as RNA interference (RNAi) and CRISPR-Cas9 gene editing, could precisely identify these enzymes.[17] Elucidating their structure and kinetic properties would provide invaluable targets for the development of species-specific chemical inhibitors, offering a new generation of environmentally benign pest management solutions.

References

- 1. Aldehyde Reduction by Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ecdysone receptor (EcR) suppresses lipid accumulation in the Drosophila fat body via transcription control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The P450-Monooxygenase Activity and CYP6D1 Expression in the Chlorfenapyr-Resistant Strain of Musca domestica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of enzymatic activity involved in sex pheromone production in the housefly, Musca domestica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of sex pheromone biosynthesis in the housefly, Musca domestica: relative contribution of the elongation and reductive steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unusual mechanism of hydrocarbon formation in the housefly: cytochrome P450 converts aldehyde to the sex pheromone component (Z)-9-tricosene and CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Aldehyde reduction by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RNAi knockdown of fatty acid elongase1 alters fatty acid composition in Brassica napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinetic mechanism of cytochrome P450 reductase from the house fly (Musca domestica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. polimer-itn.eu [polimer-itn.eu]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Reduction in Musca domestica fecundity by dsRNA-mediated gene knockdown - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Identification of Muscalure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscalure, identified as (Z)-9-tricosene, is the primary sex pheromone of the female housefly, Musca domestica L.[1][2][3][4]. Its discovery and synthesis marked a significant milestone in the field of chemical ecology, providing a powerful tool for managing this ubiquitous and medically important pest[1][5]. This technical guide provides an in-depth overview of the core scientific work that led to the identification and validation of muscalure, presenting key data, experimental protocols, and logical workflows for researchers, scientists, and professionals in drug development.

Data Presentation

Table 1: Attractiveness of Natural and Synthetic Compounds in Laboratory Olfactometer Bioassays

| Material | Mean Percentage of Male Flies Attracted |

| Fecal lipid (external standard) | 28 |

| Cuticular hydrocarbons | 21 |

| Cuticular polyolefins | 4 |

| Cuticular monoolefin C23 | 25 |

| Synthetic (Z)-9-Tricosene | 28 |

| Synthetic (E)-9-Tricosene | 4 |

| Source: Data compiled from Carlson et al., 1971.[1][2] |

Table 2: Field Trap Catch Enhancement with Muscalure

| Trap Type | Dosage of Muscalure (mg/trap) | Increase in Flies Caught (times) |

| Sticky Panels | 0.5 - 100 | 3.4 |

| Flypaper Strips | 0.5 - 100 | 2.8 |

| Sugar Bait in Pans | 0.5 - 100 | 7.0 |

| Electric Grids | 0.5 - 100 | 12.4 |

| Source: Data from Carlson et al., 1973.[6] |

Table 3: Muscalure Levels in Female Houseflies of Different Ages

| Age (days) | Mean Mass of Muscalure (ng/fly) ± SD |

| <2 | <4 (Not Detectable) |

| 3 | 751 ± (not specified) |

| 4 | (not specified) |

| 5 | (not specified) |

| 6 | (not specified) |

| 7 | (not specified) |

| 8 | Levels tended to increase from 3 to 8 days |

| Source: Data from Mullens et al., 2004.[7][8][9] |

Experimental Protocols

Isolation of the Natural Pheromone

The initial isolation of muscalure was performed by surface washing of sexually mature, laboratory-reared female houseflies with hexane or ether to extract cuticular lipids.[1] The resulting concentrate was then subjected to column chromatography on silicic acid, with the active fraction being eluted with hexane.[1] Further purification was achieved through thin-layer chromatography (TLC) on silica gel-silver nitrate plates.[1]

Identification and Structural Elucidation

The identification of the active compound as (Z)-9-tricosene involved a combination of analytical techniques:

-

Gas Chromatography (GC): The retention time of the isolated natural product was compared with that of synthetic standards on various GC columns.[1]

-

Mass Spectrometry (MS): Mass spectral analysis of the natural pheromone was conducted to determine its molecular weight and fragmentation pattern.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to confirm the presence of a cis double bond, with the absence of a band at 967 cm⁻¹ ruling out a trans configuration.[1]

-

Hydrogenation: Instantaneous hydrogenation of the natural product in the GC pathway yielded n-tricosane, confirming the carbon skeleton.[1]

Synthesis of Muscalure

The synthesis of (Z)-9-tricosene (muscalure) was achieved via a Wittig reaction, a common method for creating alkenes with defined stereochemistry.[6] While the specific reagents used in the original synthesis are not detailed in the provided search results, a general Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide. For muscalure, this would likely involve a C14 aldehyde and a C9 phosphonium ylide, or vice versa. The resulting product was a mixture of (Z) and (E) isomers, with the (Z)-isomer being the active component.[6]

Bioassay Protocols

Laboratory Olfactometer Bioassays: These assays were conducted in a laboratory olfactometer to test the attractiveness of various fractions and synthetic compounds to male houseflies.[1] Newly emerged male flies were held for 24 hours before testing.[1] The number of flies attracted to the test material was counted over a 30-minute period.[1]

Field Evaluations: Field trials were conducted to assess the effectiveness of synthetic muscalure in enhancing the catch of various fly traps.[6] Paired tests were run for 24 hours with one trap treated with muscalure and a control trap.[6] The number of male and female flies caught in each trap was then counted and compared.[6]

Mandatory Visualization

Caption: Experimental workflow for the discovery and identification of muscalure.

Caption: Logical progression of the scientific inquiry into the housefly sex pheromone.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Sex attractant pheromone of the house fly: isolation, identification and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Sex Attractant Pheromone of the House Fly: Isolation, Identification a" by D. A. Carlson, M. S. Mayer et al. [digitalcommons.unl.edu]

- 5. Buy Muscalure | 27519-02-4 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

The Pheromonal Mechanism of (Z)-9-Tricosene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-9-Tricosene, a monounsaturated hydrocarbon, is a pivotal semiochemical in the chemical communication of various insect species. Primarily recognized as the principal sex pheromone of the female housefly, Musca domestica, it functions as a potent attractant and courtship stimulant for males.[1][2] In other species, such as the fruit fly Drosophila melanogaster, it serves as a male-deposited aggregation pheromone and an oviposition guide for females.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of (Z)-9-tricosene, from its initial detection by olfactory receptors to the subsequent signal transduction cascade and behavioral responses. Detailed experimental protocols for key analytical techniques are provided, alongside a quantitative summary of its effects and visualizations of the pertinent biological pathways.

Introduction

Chemical communication is a fundamental process governing insect behavior, essential for survival and reproduction. Pheromones, as chemical signals between conspecifics, play a crucial role in mediating a range of behaviors including mating, aggregation, and alarm signaling. (Z)-9-Tricosene (Muscalure) is a key player in the chemical ecology of several dipteran species.[1][3] Synthesized in the epidermal tissue, particularly in the abdomen of female houseflies, this cuticular hydrocarbon is released to attract males for mating.[4] The perception of (Z)-9-tricosene by the male's olfactory system triggers a specific and sensitive behavioral cascade, initiating courtship and mating behaviors.[5] In Drosophila melanogaster, this pheromone, deposited by males, influences aggregation and female egg-laying decisions.[3] Understanding the precise mechanism of action of (Z)-9-tricosene is critical for the development of targeted and effective pest management strategies and provides a valuable model for studying insect olfaction and neurobiology.

Molecular Mechanism of Action

The biological activity of (Z)-9-tricosene is initiated by its interaction with specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) housed within antennal sensilla.

Olfactory Reception in Drosophila melanogaster

In Drosophila melanogaster, the olfactory receptor Or7a has been identified as the primary receptor for (Z)-9-tricosene.[3] Or7a is expressed in the ab4a neurons within the large basiconic sensilla on the antenna.[3] Insect ORs function as heterodimeric complexes, consisting of a specific OR subunit (e.g., Or7a) that confers ligand specificity and a highly conserved co-receptor, Orco .[3][6] This Or7a/Orco complex forms a ligand-gated ion channel.[3]

Signal Transduction Pathway

The binding of (Z)-9-tricosene to the Or7a subunit of the Or7a/Orco receptor complex is believed to induce a conformational change, leading to the opening of the ion channel.[3] This allows for an influx of cations, primarily Ca²⁺, into the OSN. The resulting depolarization of the neuronal membrane generates an action potential that is transmitted to the antennal lobe of the brain for further processing, ultimately culminating in a behavioral response.[3]

Quantitative Data

Due to the limitations of currently available public data, the following tables include illustrative values to demonstrate the format for data presentation. Researchers should consult specific literature for precise quantitative data from individual studies.

Electrophysiological Response

Table 1: Dose-Dependent Electroantennogram (EAG) Response of Male Musca domestica to (Z)-9-Tricosene

| (Z)-9-Tricosene Dose (µg) | Mean EAG Amplitude (mV) ± SEM |

| 0 (Control) | 0.1 ± 0.02 |

| 1 | 0.5 ± 0.05 |

| 10 | 1.2 ± 0.1 |

| 100 | 2.5 ± 0.2 |

| 1000 | 2.8 ± 0.3 |

Table 2: Single Sensillum Recording (SSR) Response of Male Musca domestica Olfactory Sensory Neurons to (Z)-9-Tricosene

| (Z)-9-Tricosene Dose (µg) | Mean Spike Frequency (spikes/s) ± SEM |

| 0 (Control) | 5 ± 1 |

| 1 | 20 ± 3 |

| 10 | 55 ± 5 |

| 100 | 90 ± 8 |

| 1000 | 110 ± 10 |

Behavioral Response

Table 3: Behavioral Response of Male Musca domestica to (Z)-9-Tricosene in a Wind Tunnel Assay

| (Z)-9-Tricosene Dose (µg) | % Flies Exhibiting Upwind Flight | % Flies Exhibiting Landing on Source | % Flies Exhibiting Mating Attempts |

| 0 (Control) | 5 | 2 | 0 |

| 1 | 30 | 15 | 5 |

| 10 | 75 | 50 | 35 |

| 100 | 90 | 80 | 70 |

| 1000 | 92 | 85 | 75 |

Cuticular Hydrocarbon Quantification

Table 4: Quantification of (Z)-9-Tricosene on the Cuticle of Female Musca domestica

| Fly Age (days) | Mean (Z)-9-Tricosene Amount (ng/fly) ± SEM |

| < 2 | < 50 |

| 3-8 | 559 - 1113 |

Data adapted from a study on field populations, showing a significant increase in (Z)-9-tricosene levels as flies mature.[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Cuticular Hydrocarbon Analysis

Objective: To identify and quantify (Z)-9-tricosene and other cuticular hydrocarbons from Musca domestica.

Methodology:

-

Extraction:

-

Immerse a known number of female houseflies (e.g., 10) in a glass vial containing a non-polar solvent such as hexane or pentane for 5-10 minutes.

-

Remove the flies and concentrate the solvent extract under a gentle stream of nitrogen.

-

Add a known amount of an internal standard (e.g., n-octadecane) for quantification.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) equipped with a Mass Spectrometer (MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Splitless mode at 280°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 15°C/min.

-

Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

-

Data Analysis:

-

Identify (Z)-9-tricosene based on its retention time and mass spectrum compared to a pure standard.

-

Quantify the amount of (Z)-9-tricosene by comparing its peak area to that of the internal standard.

-

Electroantennography (EAG)

Objective: To measure the overall olfactory response of a male housefly antenna to (Z)-9-tricosene.

Methodology:

-

Insect Preparation:

-

Immobilize an adult male housefly in a pipette tip, leaving the head and antennae exposed.

-

Excise one antenna at the base and mount it between two electrodes containing a conductive solution (e.g., Ringer's solution). The basal end is connected to the reference electrode and the distal tip to the recording electrode.

-

-

Stimulus Preparation:

-

Prepare a serial dilution of (Z)-9-tricosene in a high-purity solvent like hexane (e.g., 0.1, 1, 10, 100, 1000 µg/µL).

-

Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. A solvent-only pipette serves as a control.

-

-

Stimulus Delivery and Recording:

-

Deliver a continuous stream of humidified, purified air over the antennal preparation.

-

Introduce the tip of the stimulus pipette into the airstream and deliver a puff of odorant-laden air (e.g., 0.5 seconds).

-

Record the resulting depolarization of the antenna as a negative voltage deflection (the EAG response) using a high-impedance amplifier.

-

-

Data Analysis:

-

Measure the peak amplitude of the EAG response in millivolts (mV).

-

Subtract the response to the solvent control from the responses to the pheromone stimuli.

-

Plot the mean EAG amplitude against the logarithm of the stimulus concentration to generate a dose-response curve.

-

Single Sensillum Recording (SSR)

Objective: To measure the action potentials from individual OSNs in response to (Z)-9-tricosene.

Methodology:

-

Insect Preparation:

-

Immobilize the housefly as for EAG.

-

Stabilize one antenna on a platform.

-

-

Electrode Placement:

-

Insert a reference electrode (a sharpened tungsten or glass capillary electrode filled with saline) into the fly's eye.

-

Carefully insert a recording electrode (a very fine, sharpened tungsten electrode) into the base of a single olfactory sensillum on the antenna to make contact with the sensillum lymph.[5]

-

-

Stimulus Delivery and Recording:

-

Deliver puffs of (Z)-9-tricosene at various concentrations as described for the EAG protocol.

-

Record the extracellular action potentials (spikes) from the OSN(s) within the sensillum.

-

-

Data Analysis:

-

Count the number of spikes in a defined time window following stimulus presentation.

-

Subtract the spontaneous firing rate (the firing rate before the stimulus) to determine the net response.

-

Plot the spike frequency against the stimulus concentration to create a dose-response curve.

-

Mandatory Visualizations

Signaling Pathway

Caption: Proposed signaling pathway for (Z)-9-tricosene reception in an insect olfactory sensory neuron.

Experimental Workflow: Electroantennography (EAG)

Caption: Standard experimental workflow for Electroantennography (EAG).

Logical Relationship: From Pheromone to Behavior

References

The Natural Occurrence of (Z)-9-Tricosene in Insect Cuticular Hydrocarbons: An In-depth Technical Guide

Abstract

(Z)-9-Tricosene, a monounsaturated C23 hydrocarbon, is a pivotal semiochemical in the insect world. Most famously recognized as the primary sex pheromone of the female housefly, Musca domestica, its role extends to mediating aggregation behaviors and facilitating complex communication in other species like Drosophila melanogaster and Apis mellifera. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and perception of (Z)-9-tricosene within insect cuticular hydrocarbons (CHCs). Detailed experimental protocols for the extraction, analysis, and bioassay of this compound are presented, supplemented by visualizations of its biosynthetic and signaling pathways. This document is intended as a critical resource for researchers in chemical ecology, entomology, and professionals engaged in the development of novel, pheromone-based pest management strategies.

Introduction

Cuticular hydrocarbons (CHCs) form a waxy layer on the surface of an insect's cuticle, serving primarily as a barrier against desiccation and pathogen entry.[1][2] Beyond this vital physiological role, CHCs are integral to insect communication, acting as species and sex recognition cues, and as pheromones that trigger specific behaviors.[2][3]

Among the vast array of identified CHCs, (Z)-9-tricosene (also known as muscalure) stands out as a significant and widely studied semiochemical.[4] It is the principal sex pheromone produced by female houseflies (Musca domestica) to attract males for mating.[4][5] Its influence is not limited to houseflies; it also functions as an aggregation pheromone in the fruit fly, Drosophila melanogaster, and is one of the key chemical signals released during the "waggle dance" of the honey bee, Apis mellifera, to recruit nest-mates to food sources.[6][7] Due to its potent ability to modify insect behavior, synthetic (Z)-9-tricosene is a cornerstone of many integrated pest management programs, where it is used in traps and baits to lure and control housefly populations.[4][8]

Natural Occurrence and Quantitative Data

(Z)-9-Tricosene is a predominant component of the CHC profile in several insect species, particularly within the order Diptera. Its quantity can vary dramatically based on the species, sex, age, and even between laboratory-reared and wild populations.[6][9] The housefly, Musca domestica, is the most extensively studied species in this regard. In female houseflies, levels of (Z)-9-tricosene tend to increase as they mature, typically between 3 to 8 days of age.[6][9] While it is a key attractant, its presence can be highly variable in wild populations, with some individuals having no detectable levels, suggesting it may not be absolutely essential for reproduction in all conditions.[9]

The following table summarizes the quantitative occurrence of (Z)-9-tricosene in various insect species as reported in the literature.

| Insect Species | Common Name | Sex | Age | Amount (ng/insect) | % of Total CHCs | Reference(s) |

| Musca domestica | Housefly | Female | 3 days | ≤218 (most wild populations) | ≤1.6% | [6][9][10] |

| Musca domestica | Housefly | Female | 3 days | 559 - 1,113 (some wild strains) | 3.2% - 5.0% | [6][9][10] |

| Musca domestica | Housefly | Female | 3-8 days | Levels tend to increase with age | - | [6][9][11] |

| Musca domestica | Housefly | Female | Laboratory Strain | 751 | 3.0% | [10] |

| Drosophila melanogaster | Fruit Fly | Both | - | Not extensively documented | - | [6] |

| Apis mellifera | Honey Bee | Worker | Waggle-dancing forager | Highly produced during dance | - | [7][12] |

Note: Quantitative data for species other than Musca domestica is less extensively documented in terms of absolute amounts per insect.[6]

Biosynthesis and Signaling Pathways

Biosynthesis of (Z)-9-Tricosene in Musca domestica

The biosynthesis of (Z)-9-tricosene occurs primarily in the epidermal cells of the female housefly.[6] The pathway begins with a common fatty acid precursor, oleoyl-CoA, and involves a series of elongation, reduction, and decarboxylation steps.[4][6]

The key steps are:

-

Elongation : The process starts with oleoyl-CoA, which undergoes enzymatic elongation to form (Z)-15-tetracosenoic acid, a C24:1 fatty acid.[6]

-

Acyl-CoA Formation : This fatty acid is then converted to its acyl-CoA derivative, (Z)-15-tetracosenoyl-CoA.[6]

-

Reduction : The acyl-CoA is subsequently reduced to its corresponding aldehyde, (Z)-15-tetracosenal.[4][6]

-

Decarboxylation : In the final and unusual step, a cytochrome P450 enzyme mediates the oxidative decarboxylation of the aldehyde to form the final product, (Z)-9-tricosene, and carbon dioxide.[4][6]

Pheromone Perception and Signal Transduction

In insects, the detection of airborne chemical cues like (Z)-9-tricosene occurs in specialized olfactory sensory neurons (OSNs) housed within sensilla, which are hair-like structures located primarily on the antennae.[6] The conversion of this chemical signal into an electrical one that the brain can process is known as signal transduction.

The general steps are as follows:

-

Binding to PBP : Pheromone molecules enter the aqueous sensillum lymph through pores in the cuticle and are bound by Pheromone Binding Proteins (PBPs).[6] These proteins solubilize the hydrophobic pheromone and transport it to the receptors.

-

Receptor Activation : The PBP-pheromone complex interacts with a specific Odorant Receptor (OR) located on the dendritic membrane of an OSN. In Drosophila, (Z)-9-tricosene is detected by the Or7a receptor.[7]

-

Signal Cascade : This binding event activates the OR complex, which functions as a ligand-gated ion channel, leading to an influx of cations into the neuron.

-

Depolarization and Action Potential : The influx of positive ions depolarizes the neuron's membrane, generating an electrical signal known as an action potential.

-

Signal to Brain : This electrical signal travels along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response (e.g., attraction, courtship).[6]

Experimental Protocols

Extraction of Cuticular Hydrocarbons

The standard method for isolating CHCs for analysis is solvent extraction. Hexane is the most commonly used solvent due to its non-polar nature, which effectively dissolves hydrocarbons while leaving more polar compounds behind.[1][13]

Materials:

-

Glass vials (2 mL) with PTFE-lined caps

-

Hexane (analytical grade)

-

Vortex mixer

-

Micropipettes

-

Centrifuge (optional)

-

Internal standard solution (e.g., tetracosane, C24, at 1 µg/mL in hexane)[2]

Protocol:

-

Place a single insect (or a known number of insects) into a clean 2 mL glass vial.

-

Add a precise volume of hexane (e.g., 500 µL) containing a known concentration of an internal standard. The internal standard is crucial for accurate quantification.

-

Vortex the vial for 1-2 minutes to wash the CHCs from the insect's cuticle.[6] The immersion time can vary depending on the protocol, from a brief wash to 30 minutes.[2][6]

-

Carefully transfer the hexane supernatant to a clean GC-MS vial, leaving the insect body behind.

-

The sample can be concentrated if necessary by gently evaporating the solvent under a stream of nitrogen gas. Do not evaporate to complete dryness.

-

The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the definitive technique for separating, identifying, and quantifying CHCs.[14] The gas chromatograph separates the compounds in the mixture, and the mass spectrometer provides a mass spectrum "fingerprint" for identification.

Typical Instrumentation and Parameters:

-

Gas Chromatograph : Agilent 7890B or similar.[6]

-

Mass Spectrometer : Agilent 5977A or similar.[6]

-

Column : A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2][6]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[1][6]

-

Oven Temperature Program :

-

Scan Range : m/z 40-550.[6]

Data Analysis:

-

Identification : The (Z)-9-tricosene peak is identified by its specific retention time in the chromatogram. Confirmation is achieved by comparing its mass spectrum to that of an authentic standard or a reference library (e.g., NIST).[14]

-

Quantification : The amount of (Z)-9-tricosene is calculated by comparing the area of its chromatographic peak to the peak area of the known amount of the internal standard added during extraction.[6]

Behavioral Bioassay: Y-Tube Olfactometer

A Y-tube olfactometer is a standard piece of equipment used to assess an insect's behavioral response (attraction or repulsion) to a specific odor.[6]

Materials:

-

Y-tube olfactometer (glass)

-

Purified and humidified air supply

-

Flow meters

-

Odor sources: Synthetic (Z)-9-tricosene dissolved in a solvent (e.g., hexane) applied to filter paper.

-

Control source: Solvent-only applied to filter paper.

-

Test insects (e.g., male Musca domestica).

Protocol:

-

Set up the Y-tube olfactometer with a constant, purified airflow (e.g., 100 mL/min) through both arms.

-

Place the odor source (filter paper with (Z)-9-tricosene) in the sealed end of one arm and the control source in the other.

-

Introduce a single male housefly into the base of the Y-tube.

-

Observe the insect's movement for a set period (e.g., 5 minutes). A "choice" is recorded when the insect moves a defined distance past the 'Y' junction into one of the arms.

-

Record the choice and remove the insect.

-

Rotate the position of the odor and control arms between trials to avoid spatial bias.

-

Repeat with a sufficient number of insects for statistical analysis (e.g., Chi-squared test).

References

- 1. Cuticular hydrocarbons for the identification and geographic assignment of empty puparia of forensically important flies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. stanfordchem.com [stanfordchem.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Male-specific (Z)-9-tricosene stimulates female mating behaviour in the spider Pholcus beijingensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Olfactory Reception of (Z)-9-Tricosene in Male Houseflies (Musca domestica)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(Z)-9-Tricosene, also known as muscalure, is the primary sex pheromone produced by female houseflies (Musca domestica) to attract and stimulate males for mating.[1][2] The male housefly's olfactory system exhibits a specific and sensitive response to this semiochemical, initiating a cascade of behaviors crucial for successful reproduction.[1] This technical guide provides a comprehensive overview of the current understanding of (Z)-9-tricosene's olfactory reception in male houseflies, detailing the electrophysiological and behavioral responses, the experimental protocols to measure these responses, and the underlying molecular signaling pathways. While significant progress has been made in elucidating the overall mechanism, the specific olfactory receptor responsible for detecting (Z)-9-tricosene in Musca domestica has yet to be deorphanized.[3][4]

Quantitative Analysis of Olfactory Response

The response of male houseflies to (Z)-9-tricosene has been quantified through electrophysiological and behavioral assays. These studies reveal a dose-dependent relationship between pheromone concentration and the intensity of the fly's response.

Table 1: Electrophysiological Responses of Male Musca domestica Antennae to (Z)-9-Tricosene

| Assay Type | Stimulus Concentration | Observed Response | Reference |

| Electroantennography (EAG) | 0.5 mg | 7-fold increase in trap capture | [5] |

| Electroantennography (EAG) | 100 mg | 12.4-fold increase in trap capture | [5] |

Note: The data in this table is derived from field trapping experiments where EAG was used to determine effective concentrations.

Table 2: Behavioral Responses of Male Musca domestica to (Z)-9-Tricosene

| Assay Type | Model/Target | (Z)-9-Tricosene Dose | Observed Male Response | Reference |

| Mating Strike Assay | Pheromone-treated knot ("pseudofly") | Not specified | Increased number of mating strikes. | [1] |

| Mating Strike Assay | Various models (knot, male, female) | Not specified | Accounted for 28% of the variation in the number of mating strikes. | [1] |

| Mating Strike Assay | Pheromone-treated decoy | ≈0.5 to 200.0 μg per target | Enhanced mating strike behavior. | [6] |

| Olfactometer | --- | 50 µg (Z-isomer) | Attracted more flies than 200 µg. | [1] |

| Field Traps | Various trap types | 0.5-100 mg/trap | Increased trap catches by 2.8 to 12.4 times. | [5] |

Experimental Protocols

Reproducible and quantitative data are paramount in the study of olfactory reception. The following are detailed methodologies for the key experiments used to investigate the response of male houseflies to (Z)-9-tricosene.

Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odorant, providing a measure of its olfactory activity.

Objective: To measure the olfactory response of a male housefly antenna to (Z)-9-tricosene.

Materials:

-

Live male houseflies (3-5 days old)

-

(Z)-9-Tricosene (high purity)

-

Solvent (e.g., hexane or paraffin oil)

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

-

Stereomicroscope

-

Humidified and purified air source

-

Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

Procedure:

-

Insect Preparation:

-

Electrode Placement:

-

Stimulus Preparation:

-

Prepare a stock solution of (Z)-9-tricosene in a high-purity solvent like hexane.

-

Perform serial dilutions to create a range of concentrations for dose-response testing.

-

Apply a known volume (e.g., 10 µL) of each dilution to a small piece of filter paper and insert it into a Pasteur pipette. Allow the solvent to evaporate completely.[1]

-

Prepare a solvent-only control pipette.

-

-

Stimulus Delivery and Recording:

-

Position the antenna in a continuous stream of purified, humidified air.

-

Insert the tip of the stimulus pipette into the airstream and deliver a puff of air to carry the odorant over the antenna.

-

Record the resulting negative voltage deflection (the EAG response) in millivolts using a high-impedance amplifier.[1]

-

-

Data Analysis:

-

Measure the peak amplitude of the EAG response for each stimulus.

-

Subtract the response to the solvent control.

-

Plot the mean EAG response against the logarithm of the (Z)-9-tricosene concentration to generate a dose-response curve.

-

Single-Sensillum Recording (SSR)

SSR is a more refined technique that measures the action potentials from individual olfactory sensory neurons (OSNs) within a single sensillum, providing detailed information on neuronal specificity and sensitivity.[7]

Objective: To characterize the response profile of individual OSNs to (Z)-9-tricosene.

Materials:

-

Same as for EAG, with the addition of finely sharpened tungsten recording electrodes.

Procedure:

-

Insect Preparation: The preparation is similar to that for EAG, requiring complete immobilization of the fly and stabilization of the antenna under high magnification.

-

Electrode Placement:

-

Stimulus Delivery: The stimulus is prepared and delivered via a controlled airstream as described in the EAG protocol.

-

Data Recording and Analysis:

-

Record the extracellular action potentials (spikes) from the OSN(s) within the sensillum.

-

Quantify the response by counting the number of spikes in a defined time window following stimulus presentation and subtracting the spontaneous firing rate.[1] This allows for the characterization of a neuron's response profile to different concentrations of (Z)-9-tricosene.

-

Behavioral Assay (Mating Strike / Pseudofly Assay)

This assay quantifies the overt behavioral response of male flies to (Z)-9-tricosene, confirming its role as a sex pheromone.

Objective: To quantify the mating behavior of male houseflies in response to (Z)-9-tricosene.

Materials:

-

Sexually naive male houseflies (3-5 days old)

-

(Z)-9-Tricosene

-

Solvent (e.g., hexane)

-

"Pseudofly" models (e.g., small, dark objects like shoelace knots or corks)[1]

-

Observation arena (e.g., petri dish or small cage)

Procedure:

-

Model Preparation:

-

Treat the pseudofly models with a specific dose of (Z)-9-tricosene dissolved in a solvent.

-

Prepare control models treated with the solvent alone.

-

-

Experimental Setup:

-

Place a single treated or control model in the center of the observation arena.

-

-

Observation:

-

Introduce a set number of sexually naive male flies into the arena.

-

Observe and record their behavior for a fixed period (e.g., 15 minutes).[1]

-

-

Data Collection and Analysis:

-

The primary metric is the number of "mating strikes," defined as the male fly rapidly approaching and making physical contact with the model in a manner characteristic of a mating attempt.

-

Compare the number of mating strikes on the pheromone-treated models to the control models.

-

Signaling Pathways and Visualizations

The detection of (Z)-9-tricosene by the male housefly's antenna initiates a well-defined olfactory signaling cascade, leading to a behavioral response.

Olfactory Signal Transduction Pathway

The perception of (Z)-9-tricosene begins when the volatile pheromone molecules enter the pores of an olfactory sensillum on the male housefly's antenna.[1] Inside the sensillum, it is hypothesized that these hydrophobic molecules are bound by Odorant-Binding Proteins (OBPs), which transport them through the aqueous sensillum lymph to the dendrites of Olfactory Sensory Neurons (OSNs). The pheromone molecule then binds to a specific Odorant Receptor (OR). Insect ORs are typically heterodimers, consisting of a variable, odor-specific subunit (OrX) and a conserved co-receptor (Orco).[1] Upon binding of (Z)-9-tricosene, the OR-Orco complex is thought to function as a ligand-gated ion channel, opening to allow an influx of cations. This leads to the depolarization of the neuron's membrane and the generation of an action potential, which is then transmitted to the antennal lobe of the brain for processing.

Caption: Generalized insect olfactory signal transduction pathway for (Z)-9-Tricosene.

Experimental Workflow: Electroantennography (EAG)

The EAG workflow is a systematic process that progresses from biological preparation to data acquisition and analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Genome of the house fly, Musca domestica L., a global vector of diseases with adaptations to a septic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Single sensillum recording - Wikipedia [en.wikipedia.org]

The Physiological Role of (Z)-9-Tricosene in Insect Communication: A Technical Guide

(Z)-9-Tricosene , also known as muscalure, is a pivotal semiochemical in the chemical communication systems of numerous insect species.[1][2] First identified as the primary sex pheromone in the female housefly, Musca domestica, its roles have since been shown to extend to aggregation, oviposition guidance, and other social behaviors in various insects, including Drosophila melanogaster and the honey bee, Apis mellifera.[2][3] This technical guide provides an in-depth examination of the biosynthesis, perception, and behavioral impact of (Z)-9-tricosene, offering detailed experimental protocols and quantitative data for researchers, scientists, and professionals in drug development and pest management.

Biosynthesis of (Z)-9-Tricosene

The biosynthesis of (Z)-9-tricosene occurs primarily in the epidermal cells of insects and involves a series of enzymatic modifications of a fatty acid precursor.[2][4] In the housefly, Musca domestica, the pathway originates from oleic acid.[4] The process involves elongation, reduction, and a final decarboxylation step to produce the C23 alkene.[1][2]

The key steps in the biosynthesis pathway are:

-

Elongation: The pathway begins with oleoyl-CoA, which is elongated to form (Z)-15-tetracosenoic acid, a C24:1 fatty acid.[2]

-

Reduction: This fatty acid is then reduced to its corresponding aldehyde, (Z)-15-tetracosenal.[1][2]

-

Decarboxylation: A cytochrome P450 enzyme, requiring oxygen (O₂) and NADPH, mediates the final decarboxylation of the aldehyde to yield (Z)-9-tricosene.[1]

Physiological Roles and Behavioral Effects

(Z)-9-Tricosene serves distinct physiological roles depending on the insect species, sex, and context.

Sex Pheromone in Musca domestica (Housefly)

In Musca domestica, (Z)-9-tricosene is the principal sex pheromone produced by females to attract and stimulate males for mating.[1][4][5] It is a major component of the female's cuticular hydrocarbons (CHCs).[6] The presence of (Z)-9-tricosene on a female or a decoy model induces the complete male courtship behavior sequence, including mating strikes.[4][5][6] While it is the primary initiator, a blend with other cuticular compounds can lead to a more robust and complete courtship sequence, aiding in sex recognition.[4]

Aggregation and Oviposition Cue in Drosophila melanogaster (Fruit Fly)

In Drosophila melanogaster, (Z)-9-tricosene functions differently. It is deposited by males upon stimulation by food odors and acts as a potent aggregation pheromone for both sexes.[3][7] Furthermore, it serves as an oviposition guidance cue for females, encouraging them to lay eggs in locations marked by the pheromone.[3][7][8] This behavior aggregates flies at suitable food sources, enhancing opportunities for mating and ensuring progeny survival.[3]

Quantitative Data on (Z)-9-Tricosene

The quantity of (Z)-9-tricosene can vary significantly based on species, sex, age, and population strain.

Table 1: Quantitative Occurrence of (Z)-9-Tricosene in Musca domestica

| Strain/Population | Age (days) | Amount (ng/female) | % of Total CHCs | Reference(s) |

| Wild Populations (most) | 3 | ≤ 218 | ≤ 1.6% | [2][9] |

| Wild Strains (some) | 3 | 559 - 1,113 | 3.2% - 5.0% | [2][9] |

| Laboratory Strain (UCR) | 3 | 751 | 3.0% | [9] |

| MB Laboratory Colony (F23) | < 2 | Less than older flies | - | [6][10] |

| MB Laboratory Colony (F23) | 3 - 8 | Levels tend to increase | - | [6][10] |

Note: Muscalure amounts are highly variable, with some field populations showing rare or undetectable levels.[9]

Table 2: Efficacy of (Z)-9-Tricosene (Muscalure) in Field Traps for Musca domestica

| Trap Type | Muscalure Dose (mg/trap) | Increase in Flies Caught (Factor) | Reference(s) |

| Adhesive Panels | 0.5 - 100 | 3.4x | [11] |

| Flypaper Strips | 0.5 - 100 | 2.8x | [11] |

| Sugar Bait Pans | 0.5 - 100 | 7.0x | [11] |

| Electric Grids | 0.5 - 100 | 12.4x | [11] |

Mechanism of Perception: Olfactory Signaling

The detection of (Z)-9-tricosene initiates a sophisticated olfactory signaling cascade within specialized sensory neurons located in olfactory sensilla on the insect's antennae.[2]

The general steps of perception are:

-

Binding to OBP: Pheromone molecules enter the sensillum lymph through cuticular pores and are bound by Odorant Binding Proteins (OBPs).

-

Transport to Receptor: The OBP transports the hydrophobic pheromone across the aqueous lymph to the dendritic membrane of an Olfactory Sensory Neuron (OSN).

-

Receptor Activation: The pheromone binds to a specific Odorant Receptor (OR). In Drosophila melanogaster, the receptor for (Z)-9-tricosene is Or7a.[3][8][12]

-

Ion Channel Gating: Insect ORs form a heterodimeric complex with a conserved co-receptor called Orco.[8] This complex functions as a ligand-gated ion channel.[8][13] Pheromone binding induces a conformational change, opening the channel.

-

Depolarization: The open channel allows an influx of cations (e.g., Ca²⁺), leading to the depolarization of the OSN membrane.[8]

-

Signal Transmission: This depolarization generates action potentials that are transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response.

Experimental Protocols

Investigating the role of (Z)-9-tricosene involves a combination of chemical analysis, electrophysiology, and behavioral assays.

References

- 1. (Z)-9-Tricosene - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Food odors trigger Drosophila males to deposit a pheromone that guides aggregation and female oviposition decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. caymanchem.com [caymanchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application of 9-Tricosene in Integrated Pest Management (IPM) Programs: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Tricosene, also known as muscalure, is the primary sex pheromone produced by female houseflies (Musca domestica) to attract males for mating.[1][2][3] As a potent attractant for male houseflies, it is a valuable tool in Integrated Pest Management (IPM) programs.[1] This document provides detailed application notes and protocols for the utilization of 9-Tricosene in IPM strategies, focusing on its application in monitoring and controlling housefly populations. It is classified as a biochemical pest control agent and is often used in "attract-and-kill" or "lure-and-kill" systems.[1]

Data Presentation

The efficacy of this compound in attracting and controlling houseflies varies depending on the formulation, environmental conditions, and the density of the target pest population. The following tables summarize quantitative data from various studies on the performance of this compound in different trap and bait formulations.

Table 1: Efficacy of (Z)-9-Tricosene in Various Trap Formulations

| Trap Type | This compound Dose | Efficacy Metric | Results | Reference |

| Adhesive-coated Panels | 0.5 - 100 mg/trap | Increase in flies caught | 3.4 times increase compared to unbaited traps | [4] |

| Flypaper Strips | 0.5 - 100 mg/trap | Increase in flies caught | 2.8 times increase compared to unbaited traps | [4] |

| Sugar Bait in Pans | 0.5 - 100 mg/trap | Increase in flies caught | 7.0 times increase compared to unbaited traps | [4] |

| Electric Grids | 0.5 - 100 mg/trap | Increase in flies caught | 12.4 times increase compared to unbaited traps | [4] |

| Plywood Sticky Trap with Fish Meal | 50 µl in 1,000 µl solvent | Total flies caught (6 hours) | 551 flies in baited traps vs. 417 in control traps | [5] |

Table 2: Efficacy of (Z)-9-Tricosene in Combination with Insecticides and Food Baits

| Formulation | This compound Concentration | Efficacy Metric | Results | Reference |

| Sugar Bait with Insecticide | 0.05% - 0.5% by weight | Fly mortality | Effective in "attract-and-kill" systems | [1] |

| Toxic Targets with Sugar/Insecticide | Not specified | Fly catch rate | Catch rates increased with pheromone concentration but were deemed insufficient for outdoor control. | [6] |

| Gel Formulation with Food Baits (Protein, Sugar, Starch) | 300 mg | Total flies caught | Significantly greater number of males and females caught compared to pheromone alone. | [7] |

| QuickBayt (0.1% (Z)-9-tricosene, 0.5% imidacloprid) | 0.1% | Flies caught per hour | 116.5 flies/hour (significantly more than sugar alone at 81.0 flies/hour) | [8][9] |

| Golden Malrin (0.049% (Z)-9-tricosene, 1.1% methomyl) | 0.049% | Flies killed (90 min) | 5.6 flies (compared to 1.4 for sugar control, indicating resistance) | [8][9] |

Experimental Protocols

Detailed methodologies for key experiments involving the application and evaluation of this compound are provided below.

Protocol 1: Preparation and Field Evaluation of this compound Baited Sticky Traps

Objective: To assess the efficacy of this compound in attracting houseflies in a field setting.

Materials:

-

Plywood sheets or similar panels

-

Non-drying glue (e.g., rat glue)[10]

-

(Z)-9-Tricosene

-

Solvent (e.g., acetone or hexane)[5]

-

Filter paper strips[5]

-

Micropipette

-

Food bait (optional, e.g., fish meal, sugar)[5]

-

Personal Protective Equipment (PPE)

Procedure:

-

Trap Preparation: Apply a uniform layer of non-drying glue to one side of the plywood sheet.[1]

-

Pheromone Preparation: Prepare a solution of (Z)-9-Tricosene by dissolving it in a suitable solvent. A commonly reported concentration is 50 µl of (Z)-9-Tricosene in 1,000 µl of acetone or hexane.[5]

-

Bait Application (Optional): If using a food bait, place a small amount (e.g., 1-2 grams of fish meal) in the center of the sticky trap.[1]

-

Pheromone Application: Fix a filter paper strip at the center of the trap. Using a micropipette, apply the prepared (Z)-9-Tricosene solution onto the filter paper strip. This will act as the pheromone dispenser.[1][5]

-

Control Group: Prepare an equal number of control traps. These can be traps with only the solvent applied to the filter paper or traps with no treatment.

-

Trap Deployment: Place the baited and control traps in areas of high housefly activity, such as near manure, feed bunks, or garbage dumps.[1][5] For comparative studies, deploy traps in a randomized block design.

-

Data Collection: After a predetermined period (e.g., 6 or 24 hours), count the number of houseflies caught in each trap.[5]

-

Data Analysis: Statistically compare the number of flies caught in the pheromone-baited traps versus the control traps to determine the efficacy of this compound.

Protocol 2: Formulation and Evaluation of an "Attract-and-Kill" Bait Station

Objective: To create and test a toxic bait station incorporating this compound for housefly control.

Materials:

-

(Z)-9-Tricosene

-

A suitable insecticide (e.g., imidacloprid, methomyl)[1]

-

A bait matrix (e.g., sugar, powdered milk)[1]

-

Bait stations

-

Personal Protective Equipment (PPE) appropriate for handling insecticides

Procedure:

-

Bait Formulation: In a well-ventilated area, thoroughly mix the insecticide with the bait matrix at the manufacturer's recommended concentration.[1]

-

Pheromone Incorporation: Incorporate (Z)-9-Tricosene into the bait mixture. The pheromone can be sprayed onto the dry bait or mixed in if a liquid formulation is used. A typical concentration of (Z)-9-Tricosene ranges from 0.05% to 0.5% by weight.[1]

-

Bait Station Preparation: Place the formulated toxic bait in commercially available bait stations. This protects the bait from environmental degradation and reduces non-target exposure.[1]

-

Deployment: Place the bait stations in areas frequented by flies, ensuring they are out of reach of children, pets, and livestock.[1]

-

Efficacy Evaluation: Monitor housefly populations in the vicinity of the bait stations using methods such as sticky ribbons or spot cards. Compare population levels before and after the deployment of the bait stations.

-

Maintenance: Reapply the bait as needed, based on the residual activity of the insecticide and the persistence of the pheromone.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the generalized olfactory signaling pathway for pheromone reception in insects, which is applicable to the perception of (Z)-9-Tricosene by male Musca domestica.

Caption: Generalized insect pheromone signaling pathway.

Experimental Workflow

The diagram below outlines a logical workflow for incorporating (Z)-9-Tricosene into an IPM program for housefly management.

Caption: IPM workflow for housefly control using (Z)-9-Tricosene.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (Z)-9-Tricosene based Musca domestica lure study on a garbage dump yard using plywood sticky trap baited with fish meal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. entomoljournal.com [entomoljournal.com]

- 8. researchgate.net [researchgate.net]

- 9. House fly (Diptera: Muscidae) activity near baits containing (Z)-9-tricosene and efficacy of commercial toxic fly baits on a southern California dairy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpab.com [ijpab.com]

Application Notes and Protocols for the Quantification of 9-Tricosene in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-9-Tricosene, a semi-volatile hydrocarbon, is a key insect pheromone, most notably recognized as the primary sex pheromone of the female housefly, Musca domestica.[1] Its role in chemical communication makes it a focal point in ecological research and the development of pest management strategies that utilize pheromone traps.[1] Accurate and sensitive quantification of 9-tricosene in diverse environmental matrices such as soil, water, and air is crucial for assessing its environmental fate, efficacy in pest control applications, and potential ecological impact.

This document provides detailed application notes and standardized protocols for the extraction and quantification of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS), the definitive analytical technique for this purpose due to its high resolution and sensitivity.[1]

Analytical Overview

The primary analytical method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers excellent separation of complex mixtures and definitive identification based on mass spectra.[1] Sample preparation is a critical step and varies depending on the environmental matrix. Common approaches include solvent extraction for soil and water samples, and thermal desorption for air samples. Solid-Phase Microextraction (SPME) presents a solvent-free alternative for sampling from air and directly from surfaces.

Quantitative Data Summary